5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridine and Morpholine Groups: The pyridine and morpholine groups can be introduced through nucleophilic substitution reactions. For instance, the pyridine group can be attached using a Suzuki-Miyaura coupling reaction, while the morpholine group can be introduced via nucleophilic substitution with morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline ring and the attached groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thionyl chloride, phosphorus pentachloride, and other halogenating agents for electrophilic substitution; morpholine and other nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.
Scientific Research Applications
5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their pharmaceutical and biological activities.
7-Chloro-4-aminoquinoline Derivatives: These compounds have been synthesized and evaluated for their antimicrobial activity.
Uniqueness
5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H18ClN3O2 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-12-15(19(24)17-14(16)2-1-5-22-17)18(13-3-6-21-7-4-13)23-8-10-25-11-9-23/h1-7,12,18,24H,8-11H2 |
InChI Key |
JDPDCZOGRJHMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=NC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.